2-Amino-2-ethylbutanoic acid
Overview
Description
2-Amino-2-ethylbutanoic acid is an organic compound with the molecular formula C6H13NO2. It is a white crystalline substance that is soluble in water, slightly soluble in alcohol, and insoluble in ether . This compound is also known by other names such as 3-aminopentane-3-carboxylic acid and diethylglycine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-ethylbutanoic acid can be synthesized from 3-pentanone as a starting material . The synthesis involves a series of chemical reactions, including amination and carboxylation, under controlled conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino derivatives .
Scientific Research Applications
2-Amino-2-ethylbutanoic acid has diverse applications in scientific research, including:
Biocatalysis and Synthesis: It is used in the stereoselective synthesis of amino acid derivatives through biocatalytic approaches.
Aroma Compound Analysis in Foods: The compound plays a role in the conversion of amino acids into aroma compounds in fermented foods.
Chemical Synthesis and Stereochemistry: It is relevant in the synthesis of analogues of neurotransmitters such as gamma-aminobutyric acid.
Coordination Compounds and Antibacterial Activities: Research has explored its potential in creating novel coordination compounds with antibacterial properties.
Computational and Docking Studies: The compound is studied for its influence on molecular interactions and drug design.
Mechanism of Action
The mechanism of action of 2-amino-2-ethylbutanoic acid involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can participate in biosynthetic pathways that are ubiquitous across most forms of life. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
- 2-Amino-3-methylbutanoic acid
- 2-Amino-2-phenylbutanoic acid
- 3-Aminopentanoic acid
Comparison: 2-Amino-2-ethylbutanoic acid is unique due to its specific structural features, such as the presence of an ethyl group at the alpha position. This structural uniqueness influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-amino-2-ethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMLHIFHFWBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180358 | |
Record name | alpha-Amino-2-ethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-29-2 | |
Record name | alpha-Amino-2-ethylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2566-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Amino-2-ethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-ethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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